tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H19NO4 It is a derivative of morpholine, a six-membered heterocyclic amine containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with formylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The formylation process introduces the formyl group at the 2-position of the morpholine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl 2-carboxy-6-methylmorpholine-4-carboxylate.
Reduction: tert-Butyl 2-hydroxymethyl-6-methylmorpholine-4-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 2-methylmorpholine-4-carboxylate
- tert-Butyl 2-ethynylmorpholine-4-carboxylate
- tert-Butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate
Comparison: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate is unique due to the presence of the formyl group at the 2-position. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications. In contrast, other similar compounds may have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 2-formyl-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
MHNICJNACLMQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.